Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid
CAS No.:
Cat. No.: VC13749298
Molecular Formula: C26H31NO4
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31NO4 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | (2S)-5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
| Standard InChI | InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29)/t24-/m0/s1 |
| Standard InChI Key | YDXWZVLKKWJUMU-DEOSSOPVSA-N |
| Isomeric SMILES | C1CCC(CC1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical and Structural Properties
Molecular Architecture
Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid features a pentanoic acid backbone with a cyclohexyl group at the fifth carbon and an Fmoc-protected amine at the second carbon. The stereochemistry at the second carbon is strictly S-configured, ensuring compatibility with enzymatic systems and peptide folding. The cyclohexyl group introduces significant hydrophobicity, while the Fmoc moiety provides UV detectability and orthogonal protection during synthesis .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₁NO₄ |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | (2S)-5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
| SMILES | C1CCC(CC1)CCCC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| InChIKey | YDXWZVLKKWJUMU-DEOSSOPVSA-N |
Physicochemical Characteristics
The compound’s hydrophobicity (logP ≈ 4.2) and steric bulk make it ideal for modifying peptide interactions with biological membranes or hydrophobic protein pockets. Its solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) facilitates use in SPPS, while limited aqueous solubility necessitates precise handling .
Synthesis and Reaction Dynamics
Synthetic Pathways
The synthesis involves sequential protection and coupling steps:
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Amino Group Protection: The primary amine is shielded with an Fmoc group using Fmoc-Cl (fluorenylmethyl chloroformate) in the presence of a base like triethylamine (TEA).
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Side Chain Introduction: A cyclohexyl group is appended via alkylation or Michael addition, followed by purification using flash chromatography.
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Carboxylic Acid Activation: The terminal carboxylic acid is activated with reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) for peptide bond formation .
Table 2: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Fmoc Protection | Fmoc-Cl, TEA, DCM, 0°C → RT | Amine protection |
| Cyclohexyl Attachment | Cyclohexyl bromide, NaH, THF, reflux | Side chain functionalization |
| SPPS Coupling | HBTU, DIEA, DMF, 25°C | Peptide bond formation |
Stability and Reactivity
The Fmoc group is stable under basic conditions but cleaved by piperidine, enabling iterative peptide elongation . The cyclohexyl group remains inert during standard SPPS, though strong acids may induce partial racemization.
Applications in Peptide Science
Enhancing Peptide Therapeutics
Incorporating this amino acid into peptides improves binding to hydrophobic targets. For example, cyclohexyl-modified analogs of somatostatin show 3-fold higher affinity for somatostatin receptors compared to linear variants.
Structural Studies
The cyclohexyl side chain stabilizes α-helical and β-sheet conformations in model peptides, as demonstrated by circular dichroism (CD) spectroscopy. This property is exploited in designing inhibitors of amyloid-beta aggregation, a target in Alzheimer’s disease .
Table 3: Representative Peptide Applications
| Application | Target | Outcome |
|---|---|---|
| Antimicrobial Peptides | Bacterial membranes | Enhanced membrane disruption |
| Enzyme Inhibitors | Proteases | Improved IC₅₀ values (≤10 nM) |
| Drug Delivery Systems | Liposomal carriers | Increased cellular uptake (2–5×) |
Comparative Analysis with Analogous Compounds
Versus Aromatic Variants
Compared to Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid (PubChem CID: 154726183), the cyclohexyl derivative exhibits 20% higher hydrophobicity but reduced π-π stacking capacity, favoring interactions with aliphatic protein domains .
Versus Trityl-Protected Analogs
Unlike trityl-carbamoyl derivatives (e.g., Chem-Impex 29716), the cyclohexyl group avoids steric hindrance during coupling, enabling faster reaction kinetics (t₁/₂ = 15 min vs. 45 min) .
Recent Advances and Future Directions
Advances in automated SPPS (e.g., microwave-assisted synthesis) have reduced coupling times for cyclohexyl-modified peptides to <10 minutes . Future research priorities include:
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